4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde
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Overview
Description
4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H14O2 It is a derivative of benzaldehyde, featuring a hydroxyl group, a methyl group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as toluene or benzaldehyde. The process includes alkylation, hydroxylation, and oxidation steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-Hydroxy-5-methyl-2-(propan-2-yl)benzoic acid
Reduction: 4-Hydroxy-5-methyl-2-(propan-2-yl)benzyl alcohol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-bis(propan-2-yl)benzaldehyde
- 2-Hydroxy-5-methylbenzaldehyde
- 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde
Uniqueness
4-Hydroxy-5-methyl-2-(propan-2-yl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-11(13)8(3)4-9(10)6-12/h4-7,13H,1-3H3 |
InChI Key |
MIVVOBJNDVJIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)C=O |
Origin of Product |
United States |
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